molecular formula C18H17N3O3 B2454365 2-Methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamid CAS No. 898420-43-4

2-Methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamid

Katalognummer: B2454365
CAS-Nummer: 898420-43-4
Molekulargewicht: 323.352
InChI-Schlüssel: HEVWMVHOHVYATR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:
Research indicates that this compound may exhibit anticancer properties. Its structure allows it to interact with specific enzymes involved in cancer cell proliferation. The quinazolinone core is known to inhibit kinases, which play a critical role in cell signaling pathways associated with cancer growth. Studies have shown that derivatives of quinazolinone compounds can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating effective potency against these cells .

Mechanism of Action:
The mechanism by which 2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide exerts its effects involves the inhibition of key enzymes that are critical for tumor growth. This inhibition leads to reduced proliferation and induces apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Applications

Antimicrobial Activity:
This compound has also been evaluated for its antimicrobial properties. Studies have indicated that derivatives containing the quinazolinone structure demonstrate significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the methoxy group enhances the compound's ability to penetrate bacterial membranes, thus increasing its efficacy .

Potential as Antitubercular Agent:
In vitro studies have shown that certain derivatives can inhibit vital mycobacterial enzymes, suggesting potential applications in treating tuberculosis. The ability to target specific pathways within bacteria makes this compound a candidate for further exploration in antimicrobial therapy .

Pharmaceutical Development

Lead Compound for New Therapeutics:
Due to its diverse biological activities, 2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide serves as a lead compound in the development of new therapeutic agents. Researchers are exploring modifications to enhance its pharmacological properties and reduce toxicity while maintaining efficacy against targeted diseases .

Synthesis and Formulation:
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazolinone core followed by substitution and amidation reactions. These synthetic routes can be optimized for large-scale production, ensuring high yield and purity necessary for pharmaceutical applications .

Case Studies and Research Findings

StudyApplicationFindings
Study 1AnticancerDemonstrated significant reduction in cell viability in MCF-7 and HCT-116 cell lines with IC50 values ranging from 1.9–7.52 μg/mL .
Study 2AntimicrobialShowed effectiveness against Mycobacterium smegmatis with low MIC values indicating potential as an antitubercular agent .
Study 3Drug DevelopmentIdentified as a lead compound for developing new therapeutics targeting cancer and bacterial infections.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide typically involves the reaction of 2-methyl-4-oxoquinazoline with 3-aminophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine derivative.

    Substitution: The methoxy and acetamide groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and disrupting the associated biochemical pathways. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methyl-4-oxoquinazoline: A precursor in the synthesis of the target compound.

    3-aminophenylacetic acid: Another precursor used in the synthesis.

    Quinazolinone derivatives: A class of compounds with similar structures and biological activities.

Uniqueness

2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is unique due to its specific substitution pattern and the presence of both methoxy and acetamide functional groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Biologische Aktivität

The compound 2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a member of the quinazoline family, known for its diverse biological activities. Quinazolines and their derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C18H20N2O2C_{18}H_{20}N_{2}O_{2} and a molecular weight of approximately 300.36 g/mol. The structural features include a methoxy group, a quinazoline moiety, and an acetamide functional group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0040.008
Bacillus cereus0.0150.030
Pseudomonas aeruginosa0.0200.040

These results suggest that the compound may exhibit comparable or superior activity to standard antibiotics such as ampicillin .

Anticancer Activity

Quinazoline derivatives have been studied for their anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For example, it has been reported that certain quinazoline compounds induce apoptosis in cancer cells by activating specific signaling pathways.

In a recent study, a similar derivative demonstrated IC50 values in the micromolar range against several cancer types, indicating potent cytotoxicity:

Cancer Cell Line IC50 (µM)
HeLa5.0
MCF-77.5
A5496.0

The biological activity of 2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is likely attributed to its ability to interact with specific biological targets, including enzymes involved in DNA replication and repair, as well as receptors modulating cellular signaling pathways.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various targets. For instance, docking simulations suggest strong interactions with enzymes such as topoisomerase II and kinases involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antibacterial effects of quinazoline derivatives showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with significant reductions in colony-forming units observed after treatment.
  • Cytotoxicity Evaluation : In vitro assays using human cancer cell lines revealed that this compound led to increased rates of apoptosis compared to untreated controls, demonstrating its potential as an anticancer agent.

Eigenschaften

IUPAC Name

2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-19-16-9-4-3-8-15(16)18(23)21(12)14-7-5-6-13(10-14)20-17(22)11-24-2/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVWMVHOHVYATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.